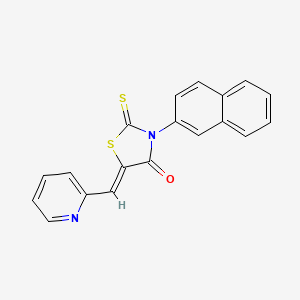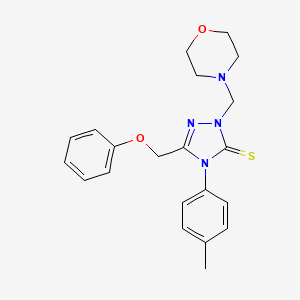
3-(2-Naphthyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Naphthyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “NPMT” , is a heterocyclic organic compound. Let’s break down its structure:
Chemical Formula: C16H10N2OS
Molecular Weight: Approximately 282.33 g/mol
The compound consists of a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) fused with a naphthalene ring and a pyridine ring. Its intriguing structure makes it an attractive candidate for various applications.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for NPMT. One common method involves the condensation of 2-naphthylamine with 2-pyridinecarbaldehyde in the presence of thiosemicarbazide. The reaction proceeds through cyclization to form the thiazolidinone ring.
b. Reaction Conditions
Reagents: 2-naphthylamine, 2-pyridinecarbaldehyde, thiosemicarbazide
Solvent: Ethanol or another suitable solvent
Temperature: Typically reflux conditions
Catalyst: Acidic or basic catalysts may be used
c. Industrial Production
While NPMT is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
NPMT participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring yields the corresponding thiazolidine.
Substitution: NPMT can undergo nucleophilic substitution reactions at the pyridine nitrogen or the thiazolidinone sulfur.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
NPMT finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Coordination Chemistry: NPMT ligands form complexes with transition metals, influencing their reactivity.
Material Science: It contributes to the design of functional materials due to its unique structure.
Wirkmechanismus
The exact mechanism of NPMT’s effects remains an active area of research. It likely interacts with cellular targets, modulating biological pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
NPMT stands out due to its fused naphthalene-pyridine-thiazolidinone structure. Similar compounds include:
2-Naphthyl-(2-pyridyl)methanol: A related compound with a hydroxyl group instead of the thioxo group .
2-Naphthyl-N-(3-(phenylmethoxy)(2-pyridyl))formamide: Another derivative with a formamide group .
Eigenschaften
Molekularformel |
C19H12N2OS2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(5Z)-3-naphthalen-2-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12N2OS2/c22-18-17(12-15-7-3-4-10-20-15)24-19(23)21(18)16-9-8-13-5-1-2-6-14(13)11-16/h1-12H/b17-12- |
InChI-Schlüssel |
RBYJCVFUQMOWFE-ATVHPVEESA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)/C(=C/C4=CC=CC=N4)/SC3=S |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C(=CC4=CC=CC=N4)SC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)

![ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12154951.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154967.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12154974.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12154981.png)
![6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12154990.png)
![7,9-Dichloro-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154993.png)
![Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12154996.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154998.png)
![ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155009.png)
![2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione](/img/structure/B12155011.png)
